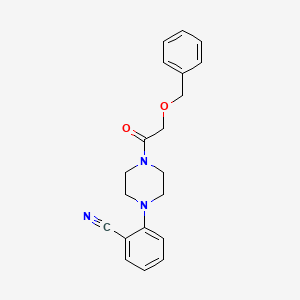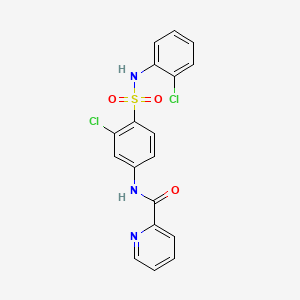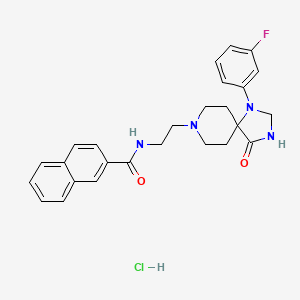
WNK463
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. For the compound , some of its computed properties include a molecular weight of 462.9 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 8, and a Rotatable Bond Count of 5 .Wissenschaftliche Forschungsanwendungen
Regulation der Herz-Kreislauf- und Nierenfunktion {svg_1}
WNK463, ein Pan-WNK-Kinase-Inhibitor, spielt eine entscheidende Rolle bei der Blutdruckregulation sowie der Homöostase von Körperflüssigkeit und Elektrolyten {svg_2}. Es nutzt einzigartige strukturelle Merkmale der WNK-Kinasen sowohl für die Affinität als auch für die Kinasespezifität {svg_3}. In Nagetiermodellen von Bluthochdruck beeinflusst this compound Blutdruck und Körperflüssigkeit und Elektrolythomöostase {svg_4}.
Behandlung von Bluthochdruck {svg_5}
Das Gordon-Syndrom, eine mendelsche hypertensive Erkrankung, wird durch Mutationen in WNK1 und WNK4 verursacht {svg_6}. Die Behandlung von Mäusen mit this compound, einem potenten Pan-WNK-Inhibitor, senkte den Blutdruck bei spontan hypertensiven Ratten signifikant {svg_7}.
Modulation des Ionentransports {svg_8}
WNK-Kinasen, einschließlich this compound, sind Schlüsselregulatoren der Cl-, Na+ und K+ Ionenhomöostase und des Zellvolumens {svg_9}. Sie phosphorylieren und aktivieren die nachgeschalteten Kinasen OSR1 und SPAK, die dann die Ionentransportaktivität stimulieren oder hemmen {svg_10}.
Neuroprotektion {svg_11}
Der Verlust der WNK-Kinasefunktion, einschließlich this compound, ist mit neuroprotektiven Phänotypen verbunden {svg_12}. Beispielsweise zeigte die WNK3-Knockout-Maus nach ischämischem Schlaganfall ein deutlich geringeres Infarktvolumen und zerebrales Ödem als Wildtyp-Mäuse {svg_13}.
Schmerzlinderung {svg_14}
Eine Spleißvariante von WNK1, die das HSN2-Exon enthält, wird im Nervensystem exprimiert, und der Knockout des HSN2-Exons reduzierte die Schmerzüberempfindlichkeit, die mit Nervenverletzungen bei Mäusen verbunden ist {svg_15}.
Krebs-Signalgebung {svg_16}
Es gibt zunehmend Hinweise darauf, dass die WNK-Kinasefamilie, einschließlich this compound, an Signalwegen beteiligt ist, die mit Krebs zusammenhängen {svg_17}. WNK1 ist ein Treiber der Migration und Proliferation in einer Reihe von Krebsarten, während WNK2 als Tumorsuppressor wirkt {svg_18}.
Wirkmechanismus
WNK463, also known as N-(tert-butyl)-1-(1-(5-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)piperidin-4-yl)-1H-imidazole-5-carboxamide, is a potent inhibitor of the WNK (With-No-Lysine (K)) kinases . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Mode of Action
This compound inhibits the kinase activity of all four WNK family members . When the WNK kinases are activated, they phosphorylate and activate downstream kinases OSR1 and SPAK . OSR1/SPAK then phosphorylate the Na+, K±coupled importers NCC, NKCC1, and NKCC2 and the K±coupled Cl- exporters KCC1–4 . This compound inhibits this process, thereby modulating the activity of these ion transporters .
Biochemical Pathways
The WNK kinases are key regulators of Cl-, Na+, and K+ ion homeostasis and cellular volume . They control the activity of several ion transporters, including NCC, NKCC1, NKCC2, and KCC1–4 . In response to hypertonic extracellular conditions, the cell shrinks as water is extruded and WNK kinases are activated, leading to an influx of Cl-, Na+, and K+ ions to promote water uptake to restore normal cell volume .
Pharmacokinetics
This compound is orally bioavailable . It potently inhibits the in vitro kinase activity of all four WNK family members with IC50 of 5nM, 1nM, 6nM, and 9nM . .
Result of Action
The inhibition of WNK kinases by this compound has several effects. It can lead to decreased blood pressure in spontaneously hypertensive rats . In addition, it can modulate the activity of ion transporters, affecting ion homeostasis and cellular volume . This compound also reduces the effects of physiological KCC stimuli (pH, volume, urea) and abolishes any response of KCC to changes in oxygen tension .
Action Environment
The action of this compound is influenced by the cellular environment. For instance, hyperosmotic conditions can activate WNK kinases, leading to changes in cellular volume . This compound can modulate this response . .
Eigenschaften
IUPAC Name |
N-tert-butyl-3-[1-[5-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-4-yl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N7O2/c1-20(2,3)27-17(32)15-11-25-12-31(15)14-6-8-30(9-7-14)16-5-4-13(10-26-16)18-28-29-19(33-18)21(22,23)24/h4-5,10-12,14H,6-9H2,1-3H3,(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSHOMMVLGBIDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CN=CN1C2CCN(CC2)C3=NC=C(C=C3)C4=NN=C(O4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
ANone: WNK463 is an ATP-competitive inhibitor, specifically targeting the catalytic domain of WNK kinases. This interaction prevents WNK kinase activity, disrupting downstream signaling pathways. WNK kinases typically regulate ion cotransporters, like the Na+-Cl− cotransporter (NCC) and Na+-K+-2Cl− cotransporter (NKCC). Inhibition by this compound impacts these transporters, influencing ion transport and cellular processes like cell volume regulation and neuronal excitability.
ANone: The molecular formula for this compound is C22H25F3N8O3. Its molecular weight is 506.48 g/mol. While specific spectroscopic data isn't readily available in the provided research, analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) are typically employed for characterizing such compounds.
ANone: The provided research primarily focuses on the biological activity and therapeutic potential of this compound. Information regarding material compatibility and stability under diverse conditions would require further investigation and might be found in drug development documentation or chemical supplier information.
ANone: this compound itself doesn't possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting WNK kinases. Its primary applications lie in research, exploring the biological roles of WNK kinases, and potentially as a therapeutic agent for conditions associated with WNK kinase dysregulation, such as hypertension and certain cancers.
ANone: Yes, computational studies have been performed to analyze this compound interactions with WNK kinase isoforms. Molecular modeling, docking studies, and molecular dynamics simulations have provided insights into binding modes, selectivity profiles, and structural dynamics of this compound in complex with WNK kinases. , These studies facilitate understanding the molecular basis of this compound's inhibitory activity and can aid in designing more potent and selective WNK kinase inhibitors.
ANone: While the provided literature doesn't delve into detailed SAR studies of this compound, it highlights the importance of specific structural features for its activity. For instance, the interaction of this compound with the hinge region of WNK1, particularly with the gatekeeper residue Met304 and its counterparts in other isoforms, is crucial for its inhibitory activity. Further research exploring modifications to the this compound scaffold could provide valuable information on its SAR and guide the development of analogs with enhanced properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B611741.png)
![N-[1-(3,4-dimethylphenyl)sulfonylpyrrol-3-yl]pyridine-2-carboxamide](/img/structure/B611744.png)

![N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B611747.png)
![5-[2-(3-fluorophenyl)ethynyl]-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide](/img/structure/B611749.png)
![N-[[(2S)-1-Isopropylpyrrolidine-2-yl]methyl]-2-cyclopentyl-9-methyl-1-oxo-1,2-dihydro-9H-pyrido[3,4-b]indole-4-carboxamide](/img/structure/B611751.png)
![Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1h)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]methanone](/img/structure/B611753.png)
![[(3R)-1-({4-[2-(4-methoxyphenyl)ethynyl]phenyl}carbonyl)piperidin-3-yl]methanol](/img/structure/B611755.png)